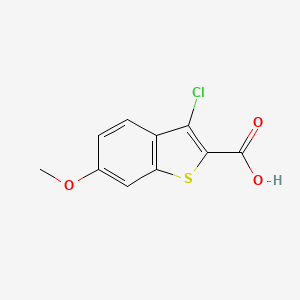

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIEMOBUHEQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351188 | |

| Record name | 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310390-60-4 | |

| Record name | 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 310390-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

CAS Number: 310390-60-4

This technical guide provides a comprehensive overview of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, potential synthesis routes, and known biological activities, supported by experimental protocols and data presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a benzothiophene derivative with the molecular formula C₁₀H₇ClO₃S.[1][2] The structural characteristics, including a chloro group at the 3-position, a methoxy group at the 6-position, and a carboxylic acid at the 2-position, contribute to its potential as a key intermediate in the synthesis of various bioactive molecules.[3]

| Property | Value | Reference |

| CAS Number | 310390-60-4 | [1][2] |

| Molecular Formula | C₁₀H₇ClO₃S | [1][2] |

| Molecular Weight | 242.68 g/mol | [2] |

| Appearance | White or off-white solid | [3] |

Synthesis

A general experimental protocol for the synthesis of a related compound, 3-chlorobenzo[b]thiophene-2-carbonylchloride, starts from cinnamic acid and involves refluxing with thionyl chloride in the presence of pyridine and chlorobenzene.[4] Another relevant synthesis, for 3-chlorothiophene-2-carboxylic acid, involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride in carbon tetrachloride.[5] These methods suggest that the synthesis of this compound would likely involve a multi-step process utilizing a suitable benzothiophene starting material.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the benzothiophene ring system, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: Signals would be expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzothiophene core (with shifts influenced by the chloro, methoxy, and carboxylic acid substituents), and the carbon of the methoxy group.

Infrared (IR) Spectroscopy: Based on the structure, the IR spectrum would be expected to show characteristic absorption bands for:

-

O-H stretch of the carboxylic acid (a broad band).

-

C=O stretch of the carboxylic acid.

-

C-O stretch of the methoxy group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and the chlorine atom.

Potential Biological Activities and Signaling Pathways

Benzothiophene derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties.[6][7] While specific in-depth studies on this compound are limited, research on structurally similar compounds provides insights into its potential biological effects and mechanisms of action.

A closely related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[8] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[] This suggests that this compound may also exert its biological effects through modulation of this or related signaling pathways.

mTOR Signaling Pathway Inhibition

References

- 1. BioOrganics [bioorganics.biz]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. prepchem.com [prepchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. oiccpress.com [oiccpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative with potential applications in pharmaceutical research and development. The benzothiophene scaffold is a prominent heterocyclic core structure in many biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the key chemical properties, a plausible synthetic route, and potential biological relevance of this compound, with a focus on its potential interaction with cellular signaling pathways relevant to drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. The molecular weight has been calculated based on its molecular formula (C₁₀H₇ClO₃S) and is consistent with data from several chemical suppliers.[1] An erroneous molecular weight of 327.23 g/mol appears in some sources and should be disregarded.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇ClO₃S | [1][2] |

| Molecular Weight | 242.68 g/mol | [1] |

| CAS Number | 310390-60-4 | [1][2] |

| Appearance | Pale yellow amorphous powder | [3] |

| Melting Point | 290-296 °C | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Storage | Store at 0-8°C | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through the chlorination of its precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid.[4] The following is a generalized experimental protocol based on standard chlorination reactions of similar benzothiophene derivatives.

Reaction: Chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid.

Reagents and Materials:

-

6-methoxy-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or other suitable chlorinating agent (e.g., phosphorus oxychloride)[4]

-

Anhydrous solvent (e.g., chlorobenzene, tetrahydrofuran)[5][6]

-

Pyridine (catalytic amount)[6]

-

Ice

-

Water

-

Suitable organic solvent for extraction (e.g., ether)[5]

-

Saturated brine solution

-

Drying agent (e.g., MgSO₄)[5]

-

Recrystallization solvent (e.g., ethanol)[6]

Experimental Procedure:

-

In a clean, dry reaction vessel, suspend the starting material, 6-methoxy-1-benzothiophene-2-carboxylic acid, in an anhydrous solvent such as chlorobenzene.[4][6]

-

Add a catalytic amount of pyridine to the stirred mixture.[6]

-

Slowly add thionyl chloride dropwise to the suspension at a controlled temperature, typically under cooled conditions to manage the exothermic reaction.[4]

-

After the addition is complete, gradually raise the temperature and heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).[4][6]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.[6]

-

The crude product may precipitate out and can be collected by filtration. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like ether.[5]

-

Wash the combined organic extracts with water and then with a saturated brine solution.[5]

-

Dry the organic layer over an anhydrous drying agent like MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[5]

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[6]

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the broader class of benzothiophene derivatives is known for a wide array of pharmacological activities.[3] These include anti-inflammatory, analgesic, and anticancer properties.

A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7] BT2 was shown to alleviate symptoms of ulcerative colitis in a mouse model by suppressing mTORC1 activation.[7] The mTORC1 pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.

Given the structural similarity, it is plausible that this compound could also interact with components of the mTORC1 signaling pathway. The diagram below illustrates a simplified representation of the mTORC1 pathway and the potential point of inhibition by a benzothiophene derivative.

Caption: A simplified diagram of the mTORC1 signaling pathway and a potential point of inhibition.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery. Its benzothiophene core suggests potential for biological activity, and its synthesis is achievable through established chemical methodologies. Further investigation into its specific biological targets and mechanism of action, potentially involving pathways such as mTORC1, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and professionals working with this and related compounds.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. BioOrganics [bioorganics.biz]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]

- 5. prepchem.com [prepchem.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzothiophene core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications. Detailed, aggregated data from spectroscopic and physical analyses are presented, alongside a plausible experimental protocol for its synthesis. Furthermore, this guide explores the potential biological activity of this compound, with a focus on the mTORC1 signaling pathway, a critical regulator of cellular metabolism and growth that has been implicated as a target for similar benzothiophene derivatives.

Chemical Structure and Properties

This compound is an organic compound featuring a benzothiophene ring system substituted with a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇ClO₃S | [2] |

| Molecular Weight | 242.68 g/mol | [3] |

| Appearance | White or off-white solid | [1] |

| CAS Number | 310390-60-4 | [2][3] |

| Purity | >98% | [2] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks and Features |

| ¹H NMR | Aromatic protons (δ 7-8 ppm), Methoxy protons (singlet, δ ~3.9 ppm), Carboxylic acid proton (broad singlet, δ 10-13 ppm). |

| ¹³C NMR | Carbonyl carbon (δ 165-185 ppm), Aromatic and thiophene carbons (δ 110-140 ppm), Methoxy carbon (δ ~55-60 ppm). |

| IR (Infrared) Spectroscopy | O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (strong, 1680-1710 cm⁻¹), C-O stretch (~1300 cm⁻¹), C-Cl stretch (600-800 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 242 and 244 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve loss of COOH (m/z 197/199) and Cl (m/z 207). |

Synthesis

A plausible synthetic route for this compound involves a multi-step process, beginning with the formation of a 6-methoxy-1-benzothiophene-2-carboxylic acid precursor, followed by a selective chlorination at the 3-position.

3.1. Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

3.2. Detailed Experimental Protocol (Plausible)

This protocol is a composite based on general procedures for the synthesis of related benzothiophene derivatives and has not been optimized for this specific compound.

Step 1: Synthesis of 6-methoxy-1-benzothiophene-2-carboxylic acid (Precursor)

-

Reaction: A substituted thiophenol is reacted with an appropriate α-ketoacid or its ester equivalent under conditions that promote cyclization and aromatization to form the benzothiophene ring system. Various methods for benzothiophene synthesis have been reported, often involving acid or metal catalysis.

Step 2: Chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid

-

Materials:

-

6-methoxy-1-benzothiophene-2-carboxylic acid

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of the chlorinating agent (e.g., SO₂Cl₂) dropwise with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

-

Potential Biological Activity and Signaling Pathway

Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] A structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation.[5][6] This suggests that this compound may also act as an inhibitor of the mTORC1 signaling pathway.

4.1. The mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[7][8][9] Dysregulation of the mTORC1 pathway is implicated in various diseases, including cancer and metabolic disorders.[10]

4.2. Proposed Mechanism of Action

It is hypothesized that this compound may inhibit mTORC1 activity. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.[8][10]

Caption: Proposed inhibition of the mTORC1 signaling pathway.

4.3. Potential Therapeutic Applications

Given its potential to inhibit the mTORC1 pathway, this compound could be investigated for its therapeutic potential in:

-

Oncology: As an anticancer agent, by inhibiting the growth and proliferation of cancer cells.

-

Inflammatory Diseases: In conditions like ulcerative colitis, by modulating the inflammatory response.[5]

-

Metabolic Disorders: By influencing cellular metabolism.

Further research, including in vitro and in vivo studies, is necessary to validate these potential applications and to determine the specific efficacy and safety profile of this compound.

Conclusion

This compound is a compound with a promising chemical scaffold for the development of novel therapeutic agents and advanced materials. This guide has provided a summary of its known properties, a plausible synthetic route, and an exploration of its potential biological mechanism of action through the inhibition of the mTORC1 signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating further investigation into this intriguing molecule.

References

- 1. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]

- 2. BioOrganics [bioorganics.biz]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. origene.com [origene.com]

In-Depth Technical Guide: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical characteristics, outlines experimental protocols for their determination, and explores its potential biological significance through relevant signaling pathways.

Core Physical and Chemical Properties

This compound is a substituted benzothiophene, a class of compounds recognized for its versatile biological activities.[1][2] The unique arrangement of a chloro group, a methoxy group, and a carboxylic acid function on the benzothiophene scaffold imparts specific chemical reactivity and potential for molecular interactions, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1]

Quantitative Physical Properties

The known physical properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic and screening protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₃S | [1][3][4] |

| Molecular Weight | 242.68 g/mol | [1] |

| CAS Number | 310390-60-4 | [1][3][4][5][6] |

| Melting Point | 290-296 °C | [1] |

| Appearance | Pale yellow amorphous powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Predicted Physical Properties

The following table presents predicted physicochemical properties. These computationally derived values can be useful for initial experimental design and modeling studies.

| Property | Predicted Value |

| Boiling Point | 420.7 °C at 760 mmHg |

| Flash Point | 208.2 °C |

| Density | 1.492 g/cm³ |

| Water Solubility | Insoluble |

| pKa | 3.38 |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not extensively published, standard methodologies for crystalline organic acids are applicable.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.[7][8]

-

Apparatus: A calibrated melting point apparatus is used.[7]

-

Procedure: The capillary tube is placed in the heating block of the apparatus.[7] The temperature is raised at a steady rate (e.g., 10 °C/minute) until it is close to the expected melting point.[7] The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.[7]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[7]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and use in biological assays.[9][10]

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃), and common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).[9][10]

-

Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.[10] A measured volume of the solvent (e.g., 0.1 mL) is added incrementally with vigorous shaking or vortexing after each addition.[10]

-

Observation: The compound is considered soluble if a clear, homogenous solution is formed. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration at saturation.[9] For acidic or basic compounds, solubility in aqueous acids or bases, respectively, can indicate salt formation.

Biological Context and Signaling Pathways

Benzothiophene derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][8] This has led to their investigation as scaffolds for the development of new drugs. While the specific biological targets of this compound are not definitively established in publicly available literature, related compounds have been shown to interact with key signaling pathways.

Potential Interaction with Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)

A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[11] BCKDK is a key enzyme in the catabolism of branched-chain amino acids (BCAAs).[12] By inhibiting the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, BCKDK plays a role in metabolic regulation.[12] Dysregulation of BCAA metabolism has been linked to various metabolic disorders.[12] Inhibition of BCKDK by small molecules can therefore have therapeutic implications.

References

- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 2. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Branched‐chain keto‐acid dehydrogenase kinase regulates vascular permeability and angiogenesis to facilitate tumor metastasis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid, followed by a direct chlorination step. This document details the experimental protocols, presents key quantitative data, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through the chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid. This precursor is synthesized via a cyclization reaction involving an appropriately substituted thiophenol and a malonic acid derivative. The overall transformation can be visualized as follows:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-1-benzothiophene-2-carboxylic acid

The preparation of the precursor acid involves a two-stage process: the formation of the ethyl ester followed by its hydrolysis.

1.1 Synthesis of Ethyl 6-methoxy-1-benzothiophene-2-carboxylate

This step involves the condensation and cyclization of 3-methoxythiophenol with diethyl bromomalonate.

-

Materials: 3-Methoxythiophenol, Diethyl bromomalonate, Sodium ethoxide, Ethanol.

-

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

3-Methoxythiophenol is added dropwise to the sodium ethoxide solution at room temperature with stirring.

-

Diethyl bromomalonate is then added to the reaction mixture, and the solution is heated to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 6-methoxy-1-benzothiophene-2-carboxylate.

-

Purification is achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

1.2 Hydrolysis to 6-methoxy-1-benzothiophene-2-carboxylic acid

-

Materials: Ethyl 6-methoxy-1-benzothiophene-2-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Ethyl 6-methoxy-1-benzothiophene-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester (typically monitored by TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

The aqueous layer is then acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 6-methoxy-1-benzothiophene-2-carboxylic acid.

-

Step 2: Synthesis of this compound

This final step involves the direct chlorination of the precursor acid at the 3-position of the benzothiophene ring.[1]

-

Materials: 6-methoxy-1-benzothiophene-2-carboxylic acid, Thionyl chloride (SOCl₂), and a suitable inert solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

To a solution of 6-methoxy-1-benzothiophene-2-carboxylic acid in an anhydrous inert solvent, thionyl chloride is added dropwise at room temperature under a dry atmosphere.

-

The reaction mixture is then heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours. The progress of the reaction should be monitored by TLC or HPLC.

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude product is carefully quenched with ice-water, and the resulting solid is collected by filtration.

-

The solid is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) to yield this compound.[1]

-

Quantitative Data

The following table summarizes the key physical and chemical properties of the final product.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₃S | [1] |

| Molecular Weight | 242.68 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 172 - 176 °C | [1] |

| Boiling Point (Predicted) | 420.7 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.492 g/cm³ | [1] |

| Water Solubility | Insoluble (Predicted) | [1] |

| pKa (Predicted) | 3.38 | [1] |

Mandatory Visualization

The logical workflow for the synthesis is depicted in the following diagram.

Figure 2: Detailed workflow for the synthesis of this compound.

References

An In-Depth Technical Guide on 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental insights and data to facilitate further investigation and application of this compound.

Core Compound Properties

This compound is a substituted benzothiophene derivative. The benzothiophene core is a recurring motif in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The specific substitutions of a chloro group at the 3-position, a methoxy group at the 6-position, and a carboxylic acid at the 2-position confer unique physicochemical properties that influence its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₃S | N/A |

| Molecular Weight | 242.68 g/mol | N/A |

| Appearance | Likely a white to off-white solid | [1] |

Synthesis and Discovery

The discovery of this compound is rooted in the broader exploration of benzothiophene scaffolds in medicinal chemistry. Its synthesis is generally achieved through the chlorination of a precursor molecule, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1] This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established chemical principles for the chlorination of benzothiophene derivatives.

Materials:

-

6-methoxy-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Anhydrous inert solvent (e.g., Dichloromethane, Chloroform)

-

Ice bath

-

Stirring apparatus

-

Standard glassware for organic synthesis

-

Purification setup (e.g., recrystallization or column chromatography equipment)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in an appropriate anhydrous solvent.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The slow addition is necessary to maintain the low temperature and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature. The optimal temperature and reaction time will need to be determined empirically, but it may involve slowly warming to room temperature and stirring for several hours.

-

Work-up: Upon completion of the reaction (monitored by a suitable technique like TLC), the reaction mixture is carefully quenched. This may involve the slow addition of ice-cold water to decompose any remaining chlorinating agent.

-

Extraction: The product is then extracted from the aqueous layer using an organic solvent.

-

Purification: The crude product obtained after removal of the solvent is purified. Recrystallization from a suitable solvent system or column chromatography are common methods to obtain the pure this compound.

Experimental Workflow

Spectroscopic Characterization Data

| Spectroscopic Data | Expected/Analogous Observations for this compound |

| ¹H NMR | Aromatic protons on the benzothiophene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the chloro, methoxy, and carboxylic acid substituents. For 6-chlorobenzo[b]thiophene-2-carboxylic acid, aromatic protons appear in the range of δ 7.50-8.23 ppm, and the carboxylic acid proton as a broad singlet at δ 13.57 ppm.[3] |

| ¹³C NMR | Carbon signals corresponding to the benzothiophene core, the carboxylic acid carbonyl, and the methoxy group. For 6-chlorobenzo[b]thiophene-2-carboxylic acid, the carboxylic acid carbonyl appears at δ 163.48 ppm, and the aromatic carbons in the range of δ 122.60-142.6 ppm.[3] |

| IR (Infrared) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretching of the methoxy group, and C-Cl stretching. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 242.68, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). |

Potential Biological Activity and Signaling Pathway

Benzothiophene derivatives are known to exhibit a wide array of pharmacological activities. While the specific biological profile of this compound is not extensively documented, research on analogous compounds provides valuable insights into its potential mechanisms of action.

A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[4][] Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Inhibition of mTORC1 by benzothiophene derivatives suggests a potential therapeutic application in these areas.

Postulated Signaling Pathway Involvement

Based on the activity of its dichloro-analog, it is plausible that this compound could also modulate the mTOR signaling pathway. The mTORC1 complex integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.

This guide provides a foundational understanding of this compound. Further experimental validation is necessary to fully elucidate its properties and therapeutic potential.

References

- 1. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]

An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. This document is intended for an audience with a strong background in chemistry and pharmacology, particularly those involved in drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1] It is an organic compound featuring a benzothiophene core structure, which is a bicyclic system where a benzene ring is fused to a thiophene ring.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₇ClO₃S | [1][3][4] |

| Molecular Weight | 242.68 g/mol | [1][3] |

| CAS Number | 310390-60-4 | [1][3][4] |

| Appearance | Typically a white or off-white solid | [2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on general methods for the chlorination of benzothiophenes and related heterocycles. The likely precursor for this synthesis is 6-methoxy-1-benzothiophene-2-carboxylic acid.

Proposed Experimental Protocol: Chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid

This proposed protocol is based on general chemical principles and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound via electrophilic chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid.

Materials:

-

6-methoxy-1-benzothiophene-2-carboxylic acid

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the chlorinating agent (e.g., 1.1 equivalents of sulfuryl chloride) in anhydrous DCM dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Diagram:

Potential Biological Activity and Signaling Pathways

While there is no direct experimental data on the biological activity of this compound, its structural similarity to other reported benzothiophene derivatives suggests potential pharmacological relevance.

A closely related analog, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2) , has been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. Furthermore, BT2 has been shown to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1) and has demonstrated therapeutic effects in a mouse model of ulcerative colitis. It is plausible that this compound could exhibit similar inhibitory activities, though this requires experimental validation.

Postulated Signaling Pathway Inhibition (based on BT2 analog)

The mTORC1 signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its hyperactivation is implicated in various diseases, including cancer and inflammatory conditions. The inhibition of this pathway by the related compound BT2 suggests a potential mechanism of action for this compound.

Diagram of the Postulated mTORC1 Inhibition Pathway:

Applications in Research and Drug Development

Given its structure, this compound is a valuable scaffold for medicinal chemistry. It can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:

-

Anticancer agents: Targeting pathways such as Mcl-1 and mTORC1.

-

Anti-inflammatory drugs: Modulating inflammatory signaling cascades.

-

Antibacterial and antifungal compounds: The benzothiophene nucleus is a known pharmacophore in various antimicrobial agents.

Safety and Handling

Based on available safety data for this class of compounds, this compound should be handled with care. It is classified as an irritant.

Table 2: Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a benzothiophene derivative with potential for further investigation in drug discovery and materials science. While detailed experimental data for this specific molecule is limited in the public domain, its structural similarity to known bioactive compounds, such as inhibitors of Mcl-1 and mTORC1, makes it an attractive candidate for further research. The proposed synthesis provides a starting point for its preparation and subsequent biological evaluation. As with any research chemical, appropriate safety precautions should be taken during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Spectroscopic Profile of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a detailed overview of the expected spectroscopic data for 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 310390-60-4). Due to the compound's status as a specialized research chemical, publicly available experimental spectra are limited.[1] Therefore, this guide focuses on predicted data derived from established spectroscopic principles, alongside standardized experimental protocols for acquiring such data.

The molecular structure consists of a benzothiophene core, substituted with a chlorine atom at position 3, a methoxy group at position 6, and a carboxylic acid at position 2. This substitution pattern dictates a unique spectroscopic fingerprint, which is crucial for its identification and characterization in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.8-8.0 | Doublet | 1H | Aromatic Proton (H4) |

| ~7.6 | Doublet | 1H | Aromatic Proton (H7) |

| ~7.2 | Doublet of Doublets | 1H | Aromatic Proton (H5) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carboxylic acid Carbonyl (C=O) |

| ~158 | Aromatic Carbon (C6) |

| ~140 | Aromatic Carbon (C7a) |

| ~135 | Aromatic Carbon (C3a) |

| ~130 | Aromatic Carbon (C2) |

| ~125 | Aromatic Carbon (C4) |

| ~120 | Aromatic Carbon (C3) |

| ~118 | Aromatic Carbon (C5) |

| ~105 | Aromatic Carbon (C7) |

| ~56 | Methoxy Carbon (-OCH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data (Sample Preparation: KBr Pellet or Thin Solid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[2] |

| ~3100-3000 | Medium | Aromatic C-H stretch[3] |

| ~2950, ~2850 | Medium-Weak | Aliphatic C-H stretch (in -OCH₃) |

| 1710-1680 | Strong, Sharp | C=O stretch (Carboxylic acid)[2] |

| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic ring)[3] |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid)[2] |

| ~1250 | Strong | Asymmetric Ar-O-C stretch (Methoxy) |

| ~1030 | Medium | Symmetric Ar-O-C stretch (Methoxy) |

| 950-910 | Broad, Medium | O-H bend (out-of-plane)[2] |

| ~800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI))

| m/z Value | Interpretation | Notes |

| 242/244 | [M]⁺, Molecular Ion | Expected isotopic pattern for one chlorine atom (~3:1 ratio). |

| 227/229 | [M-CH₃]⁺ | Loss of the methyl group from the methoxy moiety. |

| 197/199 | [M-COOH]⁺ | Loss of the carboxylic acid group.[4] |

| 179 | [M-Cl-H₂O]⁺ | Loss of chlorine followed by dehydration (in ESI). |

| 77 | [C₆H₅]⁺ | Phenyl fragment, common in aromatic compounds. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 20-50 mg of the solid sample for ¹³C NMR (5-10 mg for ¹H NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.[5]

-

Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[6] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[5]

-

¹H NMR Acquisition: A standard proton pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms. A longer relaxation delay (2-10 seconds) may be necessary to ensure the detection of quaternary carbons, which can be weak due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[7]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[6]

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8]

-

Drop the solution onto the surface of a single IR-transparent salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[8]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[9]

-

-

Cleaning: After analysis, clean the salt plate thoroughly with a dry, appropriate solvent (like acetone) and store it in a desiccator to prevent damage from moisture.[9]

2.3 Mass Spectrometry (MS)

-

Sample Preparation (for ESI-LC/MS):

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[10]

-

Perform a serial dilution to a final concentration of about 1-10 µg/mL.[10]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the system.[10]

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction.[11]

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is commonly used to confirm the molecular formula with high accuracy (typically <5 ppm).[12]

-

The instrument is calibrated using a known standard.

-

The sample is introduced into the ion source (e.g., electrospray ionization - ESI). Data is acquired in both positive and negative ion modes to determine the optimal ionization.

-

-

Fragmentation Analysis (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which helps in elucidating the structure.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of benzothiophene derivatives, a promising scaffold in modern medicinal chemistry.

Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways to accelerate the development of novel therapeutics based on this versatile core. The structural versatility of the benzothiophene nucleus allows for extensive chemical modification, yielding a diverse library of compounds with a wide array of pharmacological profiles.[3] These derivatives have been shown to interact with a multitude of biological targets, thereby modulating key signaling pathways implicated in a range of diseases.[1][3]

A Spectrum of Therapeutic Potential: Key Biological Activities

Benzothiophene derivatives have been extensively investigated and have shown significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5] Their efficacy is underpinned by their ability to interact with various enzymes, receptors, and signaling proteins.[1]

Anticancer Activity

A significant body of research highlights the potential of benzothiophene derivatives as potent anticancer agents.[6] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of protein tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][8] Several studies have reported impressive growth inhibitory activity against a panel of human cancer cell lines.[9] For instance, certain benzo[b]thiophene acrylonitrile analogs have exhibited GI50 values in the nanomolar range.[9] Another class of derivatives, benzo[b]thiophene 1,1-dioxides, have been identified as potent inhibitors of STAT3, a key signaling protein implicated in tumor cell proliferation, survival, and migration.[7]

Table 1: Anticancer Activity of Selected Benzothiophene Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| Benzothiophene Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10.0 - 90.9 nM | [9] |

| Benzothiophene Acrylonitriles | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | < 10.0 nM | [9] |

| Benzo[b]thiophene 1,1-dioxides | Compound 8b | Various | Potent | [7] |

| 5-Hydroxybenzothiophenes | Compound 16b | U87MG (Glioblastoma) | 7.2 µM | [10] |

| Benzo[b]thienyl Hydroxamic Acids | Various | Various | - | [11] |

| 3-iodo-2-phenylbenzo[b]thiophene | IPBT | MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, Ishikawa | 63.74 - 146.75 µM | [12] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and benzothiophene derivatives have emerged as a promising class of compounds in this arena.[13][14] They have demonstrated activity against a range of pathogenic bacteria and fungi.[13][15] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzothiophene core.[13] For example, certain 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophenes have shown high antibacterial activity against Staphylococcus aureus.[16]

Table 2: Antimicrobial Activity of Selected Benzothiophene Derivatives

| Compound Class | Specific Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |

| Benzothiophene-substituted Pyrimidines | Various | Various bacteria and fungi | Good activity | [15][17] |

| 3-(Ethynyl)-2-(thiophen-2-yl)benzo[b]thiophenes | 12E, 12L, 12J | S. aureus | High activity | [16] |

| 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene | 10 | Fungi | Antifungal potential | [16] |

| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | 4 µg/mL | [14] |

Anti-inflammatory and Neuroprotective Effects

Benzothiophene derivatives have also demonstrated significant anti-inflammatory and neuroprotective properties.[18][19] Certain bromo-benzothiophene carboxamides act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and disrupt the prostaglandin-E2-dependent positive feedback of COX-2 regulation.[18] Additionally, some derivatives have shown protective effects against cranial irradiation-induced neuroinflammation, suggesting their potential as adjuvant therapies in cancer radiotherapy.[19][20] Their antioxidant properties are also believed to contribute to their neuroprotective effects.[19]

Table 3: Anti-inflammatory and Other Biological Activities

| Compound Class | Specific Derivative | Biological Activity | Target/Mechanism | Reference |

| Bromo-benzothiophene Carboxamides | 4, 6, 8 | Analgesic, Anti-inflammatory | Selective COX-2 inhibition | [18] |

| Pyrimidinone-substituted Benzothiophenes | 3, 4, 5 | Neuroprotective, Antioxidant | Protection against radiation-induced neuroinflammation | [19][20] |

| Benzothiophene Carboxylates | BT2 | Enzyme Inhibition | Allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase | [21] |

| Benzothiophene-chalcones | 5f, 5h | Cholinesterase Inhibition | AChE and BChE inhibition | [22][23] |

Key Experimental Protocols

The biological evaluation of benzothiophene derivatives involves a range of standardized assays. Below are detailed methodologies for some of the key experiments cited in the literature.

Synthesis of Benzothiophene Derivatives

A common and versatile method for synthesizing the benzothiophene scaffold is the Gewald reaction, a multicomponent condensation.[13]

-

General Protocol for Gewald Reaction:

-

A mixture of a ketone (e.g., cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur is prepared in a suitable solvent such as ethanol or dimethylformamide.[13]

-

A base, typically a secondary amine like morpholine or piperidine, is added to catalyze the reaction.

-

The reaction mixture is stirred at a specific temperature (often reflux) for a designated period.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.

-

The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.

-

Another important synthetic route is the Palladium-catalyzed Sonogashira cross-coupling reaction, used for synthesizing alkynyl-substituted benzothiophenes.[16][24]

-

General Protocol for Sonogashira Coupling:

-

To a stirred mixture of an iodo-benzothiophene derivative, a terminal alkyne, and a copper(I) iodide (CuI) catalyst in a solvent like dimethylformamide (DMF) and triethylamine, a palladium catalyst such as PdCl2(PPh3)2 is added under an inert atmosphere (e.g., argon).[16]

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours).

-

The reaction is quenched with water and the product is extracted with an organic solvent like dichloromethane (DCM).

-

The organic layer is dried, filtered, and the solvent is removed under vacuum.

-

The residue is purified by column chromatography.[16]

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the benzothiophene derivatives for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the treatment medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of benzothiophene derivatives is often evaluated using methods like the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[13]

-

Agar Well Diffusion Method:

-

A standardized inoculum of the test microorganism is spread evenly over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a petri dish.[13]

-

Wells are made in the agar using a sterile cork borer.

-

A specific volume of the test compound solution (at a known concentration) is added to each well.

-

The plates are incubated under appropriate conditions for the test microorganism.

-

The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[13]

-

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Serial dilutions of the benzothiophene derivatives are prepared in a liquid growth medium in 96-well microtiter plates.

-

A standardized suspension of the test microorganism is added to each well.

-

The plates are incubated under suitable conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

-

Visualizing the Mechanisms of Action: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which benzothiophene derivatives exert their biological effects is crucial for rational drug design. Graphviz diagrams are provided below to illustrate key signaling pathways and a typical experimental workflow.

STAT3 Signaling Pathway Inhibition

Certain benzothiophene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells.[7]

Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

COX-2 Inhibition in the Inflammatory Cascade

The anti-inflammatory effects of some benzothiophene derivatives are mediated through the inhibition of the COX-2 enzyme.[18]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

General Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized benzothiophene derivatives typically follows a structured workflow.

Caption: A typical workflow for the biological evaluation of benzothiophene derivatives.

Conclusion and Future Directions

The benzothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued relevance in medicinal chemistry. Future research efforts will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in emerging therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of benzothiophene derivatives.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. oiccpress.com [oiccpress.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery. Its benzothiophene core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive review of the available scientific literature on its synthesis, chemical properties, and potential therapeutic applications, with a focus on presenting quantitative data and detailed experimental protocols.

Chemical Properties and Data

This compound is a solid, typically white or off-white, organic compound.[1] Its structure features a benzothiophene ring system substituted with a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position.[1] This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₃S | [2] |

| Molecular Weight | 242.68 g/mol | [2] |

| CAS Number | 310390-60-4 | [2] |

| Predicted Melting Point | 172-176 °C | N/A |

| Predicted Boiling Point | 420.7 °C at 760 mmHg | N/A |

| Appearance | Solid (white or off-white) | [1] |

Synthesis

The primary synthetic route to this compound involves the chlorination of a precursor molecule, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1]

Experimental Protocol: Synthesis of this compound (General Method)

Starting Material: 6-methoxy-1-benzothiophene-2-carboxylic acid

Reagents:

-

Chlorinating agent (e.g., Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃))[1]

-

Anhydrous reaction solvent (e.g., Dichloromethane, Chloroform)

-

Purification solvents (e.g., for recrystallization or column chromatography)

Procedure:

-

In a clean, dry reaction vessel, 6-methoxy-1-benzothiophene-2-carboxylic acid is dissolved or suspended in an appropriate anhydrous solvent under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., 0 °C) with stirring.

-

The chlorinating agent is added dropwise to the reaction mixture, maintaining the low temperature to control the reaction rate and minimize side reactions.[1]

-

After the addition is complete, the reaction mixture is gradually warmed to a suitable temperature and stirred for several hours to ensure the completion of the reaction.[1]

-

Upon completion, the reaction is quenched, and the product is isolated.

-

Purification of the crude product is achieved by techniques such as recrystallization from a suitable solvent or column chromatography on silica gel to yield high-purity this compound.[1]

Note: The specific reaction parameters, including stoichiometry, temperature, and reaction time, may need to be optimized based on the specific chlorinating agent and experimental setup.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers of this compound often do not provide analytical data.[3] However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Features:

-

A singlet for the methoxy group protons.

-

Aromatic protons on the benzothiophene ring system, with chemical shifts and coupling patterns determined by their positions and the electronic effects of the substituents.

-

A broad singlet for the carboxylic acid proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

A peak for the methoxy carbon.

-

Signals for the aromatic carbons of the benzothiophene ring, including the quaternary carbons.

-

A downfield signal for the carboxylic acid carbonyl carbon.

Expected IR Spectral Features:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, typically around 1700 cm⁻¹.

-

C-O stretching bands for the methoxy group.

-

C-H stretching and bending vibrations for the aromatic and methoxy groups.

-

A C-Cl stretching vibration.

Expected Mass Spectrometry Features:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

The presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a compound containing one chlorine atom.

-

Fragmentation patterns corresponding to the loss of functional groups such as the carboxylic acid group (loss of COOH), the methoxy group (loss of OCH₃), and the chlorine atom.

Biological Activity and Potential Applications

This compound is primarily recognized as a key intermediate in the synthesis of pharmacologically active molecules.[1] While specific biological data for the title compound itself is scarce in the literature, its derivatives have shown promise in various therapeutic areas.

The benzothiophene scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including:

-

Anticancer: As precursors to multi-kinase inhibitors.

-

Anti-inflammatory: As building blocks for novel anti-inflammatory agents.

-

Antibacterial: For the development of new antimicrobial compounds.

The presence of the chloro, methoxy, and carboxylic acid functionalities on the benzothiophene ring of this compound provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery screening.

Experimental Workflows and Logical Relationships

The synthesis and subsequent utilization of this compound in drug discovery can be represented by the following logical workflow.

Caption: Synthetic workflow and application in drug discovery.

Conclusion